cis-Obtusilate
Description
cis-Obtusilate (IUPAC name: (4Z)-4-decenoic acid), also known as cis-4-decenoic acid or obtusilic acid, is a monounsaturated fatty acid with the chemical formula C₁₀H₁₈O₂ . It belongs to the decenoic acid family, characterized by a 10-carbon chain with a double bond at the fourth carbon in the cis (Z) configuration. This compound is naturally occurring and has been identified in metabolic databases such as HMDB (Human Metabolome Database), where it is cataloged under HMDB0004980 . Its structure is critical to its physicochemical properties and biological interactions, which differentiate it from other decenoic acid isomers and analogs.
Properties
Molecular Formula |
C10H17O2- |
|---|---|
Molecular Weight |
169.24 g/mol |
IUPAC Name |
(Z)-dec-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12)/p-1/b7-6- |
InChI Key |
XKZKQTCECFWKBN-SREVYHEPSA-M |
SMILES |
CCCCCC=CCCC(=O)[O-] |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)[O-] |
Canonical SMILES |
CCCCCC=CCCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogs
| Compound | Double Bond Position | Configuration | IUPAC Name |
|---|---|---|---|
| This compound | C4 | Z (cis) | (4Z)-4-Decenoic acid |
| trans-4-Decenoic acid | C4 | E (trans) | (4E)-4-Decenoic acid |
| cis-2-Decenoic acid | C2 | Z (cis) | (2Z)-2-Decenoic acid |
| cis-5-Decenoic acid | C5 | Z (cis) | (5Z)-5-Decenoic acid |
Physicochemical Properties
The cis configuration at C4 reduces molecular symmetry compared to trans isomers, influencing melting points, solubility, and intermolecular interactions. For example:
- Melting Point : cis isomers generally exhibit lower melting points than trans isomers due to reduced packing efficiency in the solid state.
- Solubility : The bent geometry of cis double bonds enhances solubility in polar solvents compared to linear trans analogs.
Chemical Reactivity
The reactivity of this compound is influenced by its electron-rich double bond and carboxylic acid group:
- Hydrogenation: The cis double bond can be hydrogenated to yield decanoic acid, a saturated analog.
- Oxidation : Susceptible to oxidation at the double bond, forming epoxides or diols under controlled conditions.
- Esterification : The carboxylic acid group reacts with alcohols to form esters, a common modification in pharmaceutical applications.
In contrast, trans-4-decenoic acid may show slower reaction kinetics in catalytic hydrogenation due to steric hindrance from its linear geometry .
Research Findings and Data Gaps
While this compound is well-documented in HMDB , experimental data on its analogs are sparse in the provided evidence. Key research priorities include:
Spectroscopic Characterization : NMR (¹H, ¹³C) and HRMS data for structural confirmation (see for reporting standards).
Thermodynamic Properties : Melting/boiling points, logP values, and solubility profiles.
Biological Assays : Comparative studies on antimicrobial, anti-inflammatory, or metabolic effects.
Table 2: Recommended Experimental Data for Comparative Studies
| Parameter | This compound | trans-4-Decenoic acid | cis-2-Decenoic acid |
|---|---|---|---|
| Melting Point (°C) | [Data needed] | [Data needed] | [Data needed] |
| logP (Octanol-Water) | [Data needed] | [Data needed] | [Data needed] |
| IC₅₀ (Antimicrobial) | [Data needed] | [Data needed] | [Data needed] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
